2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorophenethyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrimidine ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the functional groups within the molecule. For example, the fluorobenzyl groups might make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Synthesis and Pharmacological Applications
Anticonvulsant Agents : S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, with a structure similar to the compound , have been synthesized and evaluated for anticonvulsant activity. Their interaction with anticonvulsant biotargets such as GABA receptors was studied using molecular docking methods. These compounds demonstrated moderate anticonvulsant activity in a rat model (Severina et al., 2020).
Antitumor Agents : Compounds with a thiopyrimidine structure have been investigated for their potential as thymidylate synthase inhibitors and antitumor agents (Gangjee et al., 2004). Additionally, other studies have focused on synthesizing fluorinated coumarin–pyrimidine hybrids showing significant anticancer activity (Hosamani et al., 2015).
Antiviral Activity : A study conducted on a similar compound demonstrated its potential as an anti-COVID-19 molecule. Molecular docking against SARS-CoV-2 protein indicated that the compound could interact with the virus's protease, suggesting its potential in antiviral applications (Mary et al., 2020).
Chemical and Structural Analysis
Molecular Structure Studies : The molecular structure and spectroscopic analysis of compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide have been conducted to understand their chemical properties and potential applications. These studies offer insights into the compounds' interactions and binding affinities (Subasri et al., 2016).
Synthesis Methods : Various methods for synthesizing similar compounds have been explored. For instance, microwave-assisted synthesis has been employed for rapid and efficient production of fluorobenzyl-pyrimidinyl derivatives with potential antitumor activity (Khalifa et al., 2008).
Crystallographic Studies : Crystallographic analysis of these compounds has been conducted to gain a deeper understanding of their molecular conformation and stability, which is crucial for their pharmacological efficacy (Davoodnia et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c22-16-5-1-14(2-6-16)9-10-24-19(27)11-18-12-20(28)26-21(25-18)29-13-15-3-7-17(23)8-4-15/h1-8,12H,9-11,13H2,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYDCGYNTRRXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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